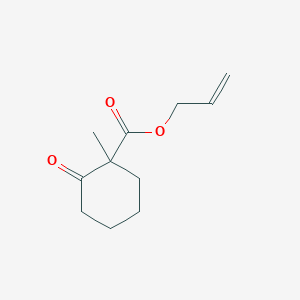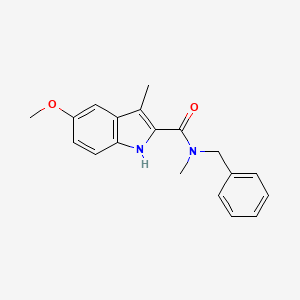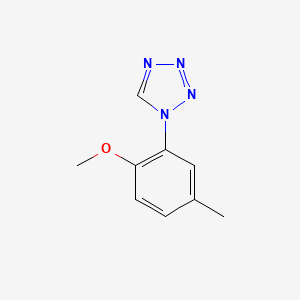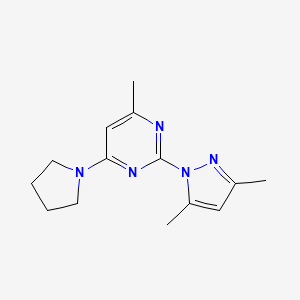
Methionine-35s
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methionine-35s is a radiolabeled form of the essential amino acid methionine, where the sulfur atom is replaced with the radioactive isotope sulfur-35. This compound is widely used in biochemical and molecular biology research due to its ability to be incorporated into proteins during synthesis, allowing for the tracking and analysis of protein production and degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methionine-35s is typically synthesized by incorporating sulfur-35 into the methionine molecule. This can be achieved through metabolic labeling, where cells are grown in a medium containing sulfur-35, which is then incorporated into methionine during protein synthesis .
Industrial Production Methods: Industrial production of this compound involves the use of methionine-free culture media supplemented with a radiolabeled source of sulfur-35. The labeled methionine is then purified and prepared for use in various biochemical assays .
Chemical Reactions Analysis
Types of Reactions: Methionine-35s undergoes several types of chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.
Substitution: Methionine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other reactive oxygen species are commonly used oxidizing agents.
Reduction: Methionine sulfoxide reductase is the enzyme responsible for the reduction of methionine sulfoxide.
Major Products:
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine.
Scientific Research Applications
Methionine-35s has a wide range of applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of protein synthesis and degradation.
Biology: Employed in metabolic labeling to track protein production in cells.
Medicine: Utilized in cancer research to study the metabolic pathways of tumor cells.
Industry: Applied in the production of radiolabeled proteins for various biochemical assays.
Mechanism of Action
Methionine-35s exerts its effects by being incorporated into proteins during synthesis. The radioactive sulfur-35 allows for the tracking of these proteins using techniques such as autoradiography and scintillation counting. This incorporation helps in studying protein synthesis, degradation, and various metabolic pathways .
Comparison with Similar Compounds
Cysteine-35s: Another radiolabeled amino acid used in similar applications.
Methionine-14C: A radiolabeled form of methionine using carbon-14 instead of sulfur-35.
Uniqueness: Methionine-35s is unique due to its incorporation of sulfur-35, which provides distinct advantages in tracking sulfur-containing proteins and studying sulfur metabolism in cells .
Properties
CAS No. |
2866-51-5 |
|---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
152.12 g/mol |
IUPAC Name |
2-amino-4-methyl(35S)sulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i9+3 |
InChI Key |
FFEARJCKVFRZRR-WFGABJKLSA-N |
Isomeric SMILES |
C[35S]CCC(C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)


![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)




![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)
